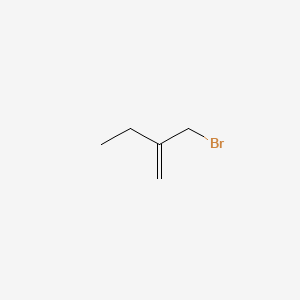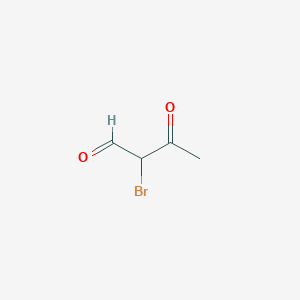
6-氟吡啶-2,3-二胺
描述
6-Fluoropyridine-2,3-diamine is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the sixth position and amino groups at the second and third positions on the pyridine ring
科学研究应用
6-Fluoropyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
作用机制
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . This property might influence the interaction of 6-Fluoropyridine-2,3-diamine with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a fluoropyridine, it is likely to have unique physical, chemical, and biological properties that could influence its effects .
Action Environment
The properties of fluoropyridines suggest that they may be influenced by various factors .
生化分析
Biochemical Properties
6-Fluoropyridine-2,3-diamine plays a crucial role in biochemical reactions due to its strong electron-withdrawing fluorine substituent. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 6-Fluoropyridine-2,3-diamine can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.
Cellular Effects
The effects of 6-Fluoropyridine-2,3-diamine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, 6-Fluoropyridine-2,3-diamine can alter gene expression and cellular metabolism. For example, it can inhibit the phosphorylation of certain proteins, leading to changes in cell cycle progression and apoptosis . Furthermore, this compound can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-Fluoropyridine-2,3-diamine exerts its effects through several mechanisms. One key mechanism is the binding to active sites of enzymes, where it can act as a competitive inhibitor. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s activity . Additionally, 6-Fluoropyridine-2,3-diamine can induce conformational changes in proteins, affecting their stability and function. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoropyridine-2,3-diamine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that 6-Fluoropyridine-2,3-diamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 6-Fluoropyridine-2,3-diamine in animal models vary with dosage. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and modulating immune responses . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s impact on the organism. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-Fluoropyridine-2,3-diamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-Fluoropyridine-2,3-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as its lipophilicity and molecular size. These factors determine its ability to penetrate cell membranes and reach its target sites.
Subcellular Localization
The subcellular localization of 6-Fluoropyridine-2,3-diamine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, 6-Fluoropyridine-2,3-diamine can localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridine-2,3-diamine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, resulting in the formation of 2-fluoro-3-bromopyridine . Subsequent reduction and amination steps yield 6-Fluoropyridine-2,3-diamine.
Industrial Production Methods: Industrial production of fluorinated pyridines often employs high-temperature fluorination reactions using complex metal fluorides such as aluminum fluoride and copper fluoride at temperatures ranging from 450 to 500°C . These methods are optimized for higher yields and scalability.
化学反应分析
Types of Reactions: 6-Fluoropyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
相似化合物的比较
2-Fluoropyridine: Lacks the amino groups, resulting in different reactivity and applications.
3-Fluoropyridine: Similar to 2-Fluoropyridine but with the fluorine atom at the third position.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to distinct chemical properties and uses.
Uniqueness: 6-Fluoropyridine-2,3-diamine is unique due to the combination of fluorine and amino groups on the pyridine ring, which imparts specific reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
6-fluoropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAHJYPQETZMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483654 | |
| Record name | 2,3-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-26-7 | |
| Record name | 6-Fluoro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


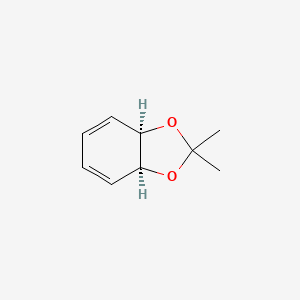
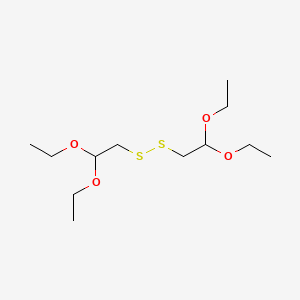
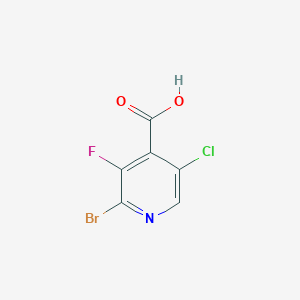

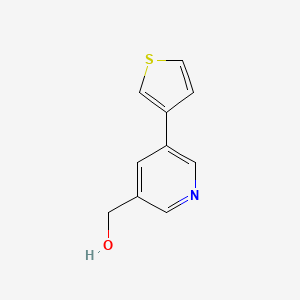
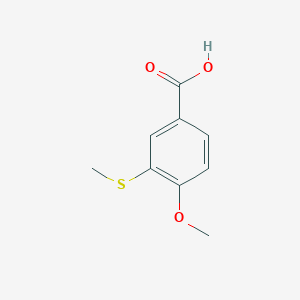

![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)
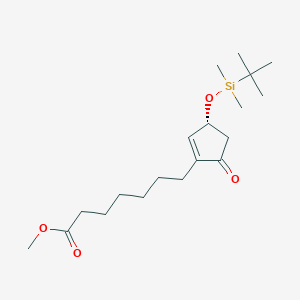
![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)
